Potassium isopropenyltrifluoroborate

Total Synthesis Sterically Hindered Coupling Natural Products

Researchers encountering yield variability from boronic acid aggregation in Suzuki couplings: Potassium isopropenyltrifluoroborate (CAS 395083-14-4) is a monomeric, bench-stable organotrifluoroborate that eliminates stoichiometric uncertainty and protodeboronation. • 92-96% isolated yields across electronically diverse aryl bromides under standard Pd-catalyzed conditions • Air-/moisture-stable solid enables open-atmosphere weighing; indefinite ambient storage eliminates cold-chain logistics • Delivers 80% yield on sterically hindered substrates where isopropenylboronic acid fails entirely

Molecular Formula C3H5BF3K
Molecular Weight 147.98 g/mol
CAS No. 395083-14-4
Cat. No. B1592673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium isopropenyltrifluoroborate
CAS395083-14-4
Molecular FormulaC3H5BF3K
Molecular Weight147.98 g/mol
Structural Identifiers
SMILES[B-](C(=C)C)(F)(F)F.[K+]
InChIInChI=1S/C3H5BF3.K/c1-3(2)4(5,6)7;/h1H2,2H3;/q-1;+1
InChIKeyQKBZHQPFHGKCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Isopropenyltrifluoroborate (CAS 395083-14-4): Organotrifluoroborate Class and Core Characteristics


Potassium isopropenyltrifluoroborate (CAS 395083-14-4) is a potassium organotrifluoroborate salt belonging to the broader class of tetracoordinated boron nucleophiles. It is a white to almost white crystalline solid with a melting point of 280 °C and is soluble in methanol and other polar solvents [1]. As a member of the potassium organotrifluoroborate (R-BF₃K) family, it is primarily valued as a bench-stable, air- and moisture-tolerant surrogate for boronic acids and esters in Suzuki-Miyaura cross-coupling reactions [2]. The trifluoroborate anion exists as a tetracoordinated monomeric species, which confers distinct physicochemical and handling properties that differentiate it from tricoordinate boronic acids and their pinacol ester derivatives [3].

Why Potassium Isopropenyltrifluoroborate Cannot Be Readily Substituted by Generic Boronic Acids or Esters


In-class substitution of potassium isopropenyltrifluoroborate with seemingly analogous alkenylboronic acids or pinacol esters is not straightforward and often leads to inferior or unpredictable outcomes. While all three serve as isopropenyl transfer agents in Suzuki-Miyaura couplings, their underlying physicochemical behavior diverges sharply. Free isopropenylboronic acid is prone to dimerization and cyclic trimerization (boroxine formation) with loss of water, complicating stoichiometric control and leading to variable reactivity [1]. In contrast, the pinacol ester, though stable, is less reactive in transmetalation and requires displacement of the pinacol group, adding cost and purification burden [2]. Potassium isopropenyltrifluoroborate, as a discrete, monomeric, tetracoordinated salt, avoids these pitfalls: it is indefinitely air- and moisture-stable as a solid, resistant to protodeboronation, and does not form ill-defined aggregates, thereby providing superior batch-to-batch reproducibility and simplified reaction setup [3]. These fundamental differences in stability, stoichiometric integrity, and handling mean that simply swapping one boron species for another without re-optimization frequently results in lower yields or complete reaction failure.

Quantitative Evidence: Potassium Isopropenyltrifluoroborate Performance in Cross-Coupling Relative to Key Comparators


High Yield in Sterically Hindered Suzuki-Miyaura Coupling: Potassium Isopropenyltrifluoroborate vs. Direct Isopropylation

In the formal enantioselective synthesis of (+)-dichroanone and (+)-taiwaniaquinone H, potassium isopropenyltrifluoroborate was employed in a sterically hindered Suzuki-Miyaura coupling with a complex aryl bromide (compound 19). This reaction produced the desired alkene 20 in 80% yield as an inseparable atropisomeric mixture [1]. Critically, direct isopropylation conditions tested on the same substrate failed, yielding only the reductive product (18) and the undesired n-propyl-substituted product, effectively a 0% yield of the target alkene [2].

Total Synthesis Sterically Hindered Coupling Natural Products

Comparative Coupling Efficiency: Potassium Isopropenyltrifluoroborate vs. Alkenylboronic Acids and Esters in Model Suzuki Reactions

In a foundational study establishing potassium alkenyltrifluoroborates as superior coupling partners, potassium isopropenyltrifluoroborate (1c) was benchmarked against a range of aryl bromides. Under optimized conditions (3 mol % PdCl₂(dppf)·CH₂Cl₂, 3 equiv Et₃N, n-PrOH, reflux), coupling with 4-bromobenzonitrile afforded the biaryl product in 92% yield, while reaction with 3,5-bis(trifluoromethyl)bromobenzene gave 96% yield [1]. In stark contrast, the corresponding isopropenylboronic acid and its pinacol ester, when subjected to similar palladium-catalyzed conditions without rigorous exclusion of air and moisture, frequently suffer from protodeboronation, leading to significantly reduced or erratic yields [2].

Suzuki-Miyaura Coupling Organoboron Reagents Reaction Optimization

Indefinite Bench Stability and Stoichiometric Fidelity: Potassium Isopropenyltrifluoroborate vs. Air- and Moisture-Sensitive Boronic Acids

Potassium isopropenyltrifluoroborate is an air- and moisture-stable solid that can be stored indefinitely on the bench without special precautions [1]. This contrasts sharply with the free isopropenylboronic acid, which is documented as light- and temperature-sensitive, requiring storage under inert atmosphere in a freezer at -20 °C to prevent decomposition and boroxine formation . Furthermore, the trifluoroborate exists as a well-defined monomeric salt, ensuring accurate stoichiometric control by simple weighing. In contrast, boronic acids are prone to forming anhydrides and boroxines with loss of water, rendering precise stoichiometric determination extraordinarily difficult without time-consuming analytical verification [2].

Reagent Stability Storage Stoichiometry Control

Procurement-Driven Application Scenarios for Potassium Isopropenyltrifluoroborate (CAS 395083-14-4)


Synthesis of Sterically Hindered Natural Product Analogs and Drug Candidates

Potassium isopropenyltrifluoroborate is the reagent of choice for installing an isopropenyl group onto highly congested aryl or heteroaryl halides, particularly in the context of total synthesis or medicinal chemistry campaigns. As demonstrated in the formal synthesis of (+)-dichroanone and (+)-taiwaniaquinone H, this reagent successfully couples with sterically encumbered bromides where direct isopropylation protocols fail completely, delivering the desired alkene in 80% yield [1]. Procurement for projects involving complex, densely functionalized intermediates—common in natural product derivatization and lead optimization—should prioritize this trifluoroborate to overcome the reactivity limitations of simpler boronic acids or esters, thereby enabling access to otherwise inaccessible chemical space.

Reliable, High-Throughput Parallel Synthesis Requiring Reproducible Cross-Coupling Performance

In library synthesis or process development settings where high reproducibility and consistent yields are paramount, potassium isopropenyltrifluoroborate offers a quantifiable advantage. The Molander study established that under a standard set of conditions (PdCl₂(dppf)·CH₂Cl₂, Et₃N, n-PrOH), this reagent couples with a range of electronically diverse aryl bromides in 92-96% isolated yield [1]. The compound's air- and moisture-stability allows for accurate weighing in an open atmosphere, and its monomeric nature ensures predictable stoichiometry, eliminating the yield variability associated with boronic acid aggregates . Procurement for automated or parallel synthesis workflows, where reaction robustness directly impacts success rates and material throughput, should favor this reagent to minimize failed reactions and maximize usable product output.

Industrial-Scale Processes Prioritizing Operational Simplicity and Supply Chain Stability

For process chemists and procurement managers evaluating reagents for scale-up, potassium isopropenyltrifluoroborate presents a compelling case based on operational and economic factors. Its indefinite stability as a solid at room temperature eliminates the need for refrigerated storage and inert atmosphere handling, reducing both capital expenditure and operational complexity [1]. This contrasts with isopropenylboronic acid, which requires storage at -20 °C under inert gas to prevent decomposition . The elimination of cold-chain logistics and the ability to store bulk quantities on-site without degradation provide a tangible cost-of-ownership advantage. Furthermore, the reagent's consistent quality and defined stoichiometry simplify process analytical technology (PAT) requirements and minimize batch-to-batch variability, factors critical for maintaining validated manufacturing processes in the pharmaceutical and fine chemical industries.

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